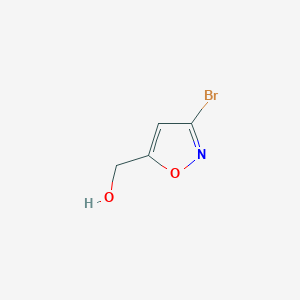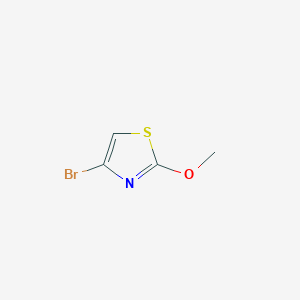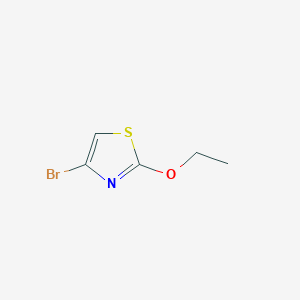
3-(Pyridin-4-yl)benzoesäure
Übersicht
Beschreibung
3-(Pyridin-4-yl)benzoic acid is an organic compound with the molecular formula C12H9NO2. It is characterized by a benzoic acid moiety substituted with a pyridine ring at the para position. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.
Wissenschaftliche Forschungsanwendungen
3-(Pyridin-4-yl)benzoic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
3-(Pyridin-4-yl)benzoic acid is primarily used in the synthesis of metal-organic frameworks (MOFs) . These MOFs have been used as sorbents for volatile solvents and gases .
Mode of Action
The compound interacts with its targets through supramolecular interactions between the framework (host) and the adsorbed species (guest) . These interactions often involve structural changes which can reversibly induce pore opening and closing .
Biochemical Pathways
It’s known that the compound plays a role in the formation of mofs, which can be used for the adsorption of various volatile organic compounds (vocs) .
Pharmacokinetics
It’s known that the compound has a melting point of 268 °c and a boiling point of 4050±280 °C . It’s also known that the compound is almost insoluble in water, but soluble in organic solvents such as ethanol, acetone, and dichloromethane .
Result of Action
The primary result of the action of 3-(Pyridin-4-yl)benzoic acid is the formation of MOFs . These MOFs can be used for the adsorption of various VOCs .
Action Environment
The action, efficacy, and stability of 3-(Pyridin-4-yl)benzoic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment at room temperature . It should also be kept away from fire sources and oxidizing agents .
Biochemische Analyse
Biochemical Properties
3-(Pyridin-4-yl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain metal ions, forming metal-organic frameworks (MOFs) that exhibit selective adsorption properties
Cellular Effects
The effects of 3-(Pyridin-4-yl)benzoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it has been found to impact cell signaling pathways, which are essential for maintaining cellular homeostasis and function.
Molecular Mechanism
At the molecular level, 3-(Pyridin-4-yl)benzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with metal ions can result in the formation of complexes that inhibit certain enzymatic activities . Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Pyridin-4-yl)benzoic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(Pyridin-4-yl)benzoic acid remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term studies in vitro and in vivo have provided insights into the compound’s temporal effects on cellular processes.
Dosage Effects in Animal Models
The effects of 3-(Pyridin-4-yl)benzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
3-(Pyridin-4-yl)benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. For instance, it has been found to influence the activity of enzymes involved in the synthesis and degradation of specific metabolites . These interactions can affect metabolic flux and alter the levels of metabolites within cells, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(Pyridin-4-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
3-(Pyridin-4-yl)benzoic acid exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for understanding the compound’s role in cellular processes and its potential effects on cellular function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(Pyridin-4-yl)benzoic acid can be synthesized through the reaction of benzoic acid with 3-pyridinecarboxaldehyde. This reaction typically occurs under acidic conditions, resulting in the formation of 3-(Pyridin-4-yl)benzoic acid and water as a byproduct .
Industrial Production Methods
In industrial settings, the synthesis of 3-(Pyridin-4-yl)benzoic acid may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is one such method employed to produce this compound on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyridin-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzoic acid and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted benzoic acids and pyridines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Pyridin-4-yl)benzoic acid: Similar structure but with the pyridine ring at the para position relative to the carboxyl group.
3-(Pyridin-3-yl)benzoic acid: The pyridine ring is at the meta position.
3-(Pyridin-2-yl)benzoic acid: The pyridine ring is at the ortho position.
Uniqueness
3-(Pyridin-4-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of MOFs and other advanced materials .
Eigenschaften
IUPAC Name |
3-pyridin-4-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGIZNZSONLPSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383782 | |
| Record name | 3-(Pyridin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4385-78-8 | |
| Record name | 3-(4-Pyridinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4385-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Pyridin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Pyridin-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural formula of 3-(pyridin-4-yl)benzoic acid and what are its key spectroscopic characteristics?
A1: 3-(Pyridin-4-yl)benzoic acid (C12H9NO2) features a carboxylic acid group (-COOH) attached to the benzene ring at the meta position relative to a pyridyl group. This pyridyl group is connected to the benzene ring through its 4th position.
Q2: How does 3-(pyridin-4-yl)benzoic acid contribute to the formation of coordination polymers?
A2: The structure of 3-(pyridin-4-yl)benzoic acid, featuring both a carboxylic acid and a pyridine group, makes it an excellent ligand for the construction of coordination polymers. The carboxylic acid group can act as a bridge between metal centers, while the pyridine nitrogen can also potentially coordinate. This versatility allows for the creation of diverse architectures. For example, in several studies, the compound has been used to create 1D and 3D coordination polymers with various metal ions, including lanthanides [], copper [, ], manganese [], and nickel [].
Q3: How does the structure of 3-(pyridin-4-yl)benzoic acid influence the properties of the resulting coordination polymers?
A3: The specific arrangement of the carboxylic acid and pyridine groups in 3-(pyridin-4-yl)benzoic acid plays a crucial role in determining the final structure and properties of the coordination polymers.
Q4: What are the potential applications of coordination polymers incorporating 3-(pyridin-4-yl)benzoic acid?
A4: The unique properties of coordination polymers derived from 3-(pyridin-4-yl)benzoic acid lend themselves to various applications:
Q5: Have computational methods been used to study 3-(pyridin-4-yl)benzoic acid and its complexes?
A5: Yes, computational chemistry has been employed to gain deeper insights into these systems. For instance, density functional theory (DFT) calculations were used to optimize the geometry of a manganese-based coordination polymer with 3-(pyridin-4-yl)benzoic acid and to understand its magnetic properties []. Such calculations can provide valuable information about electronic structure, bonding, and other properties that can be challenging to obtain solely through experimental means.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)













